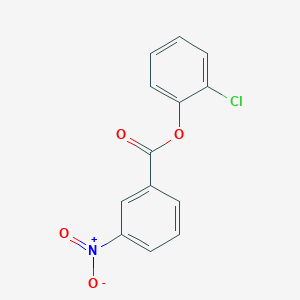![molecular formula C22H24N2O2 B5769282 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide, also known as BZP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP belongs to the chemical class of piperazines and is structurally similar to amphetamines. In
Mécanisme D'action
The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal models. This compound has also been found to increase locomotor activity and induce hyperthermia. In addition, this compound has been shown to increase the levels of certain hormones, such as corticosterone and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide in lab experiments is its relatively low cost and easy availability. This compound also has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been used recreationally as a party drug, and its use is associated with a number of adverse effects.
Orientations Futures
There are a number of future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide. One area of interest is its potential as a treatment for inflammatory diseases. This compound has been shown to have anti-inflammatory properties, and further research could explore its potential as a therapeutic agent. Another area of interest is the development of this compound analogs with improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide involves the reaction of 2-aminobenzoic acid with cyclohexanone to form 3-cyclohexylpropanoic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminophenol to form this compound.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and analgesic effects in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)26-22/h4-6,9-12,15-16H,1-3,7-8,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSAGGCDQEIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)


![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)